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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of
action, and synthesis of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase
(SHMT). (+)-SHIN1, also known as RZ-2994, has emerged as a significant tool compound for
studying one-carbon metabolism and a potential therapeutic agent in oncology, particularly for
hematological malignancies.

Discovery and Biological Activity

(+)-SHINL1 is a pyrazolopyran derivative identified as a potent dual inhibitor of both the cytosolic
(SHMT1) and mitochondrial (SHMTZ2) isoforms of serine hydroxymethyltransferase.[1][2] These
enzymes are crucial for cellular one-carbon metabolism, catalyzing the reversible conversion of
serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This one-carbon unit
Is essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital
biomolecules.[3] Due to the high metabolic demands of cancer cells, SHMT enzymes are
considered attractive targets for anticancer therapies.[3]

The discovery of (+)-SHIN1 was based on a pyrazolopyran scaffold that was previously found
to inhibit plant SHMT.[4] Subsequent development and enantiomeric resolution led to the
identification of the active (+)-enantiomer, (+)-SHIN1.

Quantitative Biological Data
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The biological activity of (+)-SHIN1 has been characterized through various in vitro assays,
with key quantitative data summarized in the tables below.

Table 1: Enzymatic Inhibition of Human SHMT by (+)-SHIN1

Enzyme Isoform ICs0 (M) Reference
SHMT1 5
SHMT2 13

Table 2: In Vitro Cell Growth Inhibition by (+)-SHIN1
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Cell Line Cancer Type ICs0 (NM) Notes Reference
HCT-116 Colon Cancer 870 Wild-type
Demonstrates
HCT-116 o
potent inhibition
(SHMT2 Colon Cancer <50 )
of SHMT1 ina
knockout)
cellular context.
Inhibition of
mitochondrial
HCT-116 .
SHMT2 is
(SHMT1 Colon Cancer ~870 o
limiting for
knockout) ] o
efficacy in wild-
type cells.
These cells are
Pancreatic particularly
8988T < 100 )
Cancer reliant on
SHMT1.
H1299 (FRAT1- Non-Small Cell
600

overexpressing)

Lung Cancer

Various B-cell

malignancies

Lymphoma

Enriched in the
more sensitive
half of 298 cell

lines

Mechanism of Action and Signaling Pathway

(+)-SHIN1 exerts its biological effects by inhibiting SHMT1 and SHMTZ2, thereby disrupting the
one-carbon metabolic pathway. This inhibition leads to a depletion of one-carbon units, which

are critical for the de novo synthesis of purines and thymidylate, essential components of DNA

and RNA. The consequence is an impairment of nucleotide biosynthesis, leading to cell cycle

arrest and inhibition of cell proliferation.

The signaling pathway affected by (+)-SHIN1 is central to cellular metabolism. The following

diagram illustrates the role of SHMT1 and SHMT2 in one-carbon metabolism and the point of
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inhibition by (+)-SHIN1.
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Starting Materials:
- Aromatic Aldehyde
- Ethyl Acetoacetate
- Hydrazine Hydrate

- Malononitrile

One-Pot Multicomponent Reaction
(e.g., in ethanol with a catalyst)

Reaction Workup
(e.qg., filtration, washin

Purification
(e.g., recrystallization)

Pyranopyrazole Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic
vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Synthesis of (+)-SHIN1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800731#discovery-and-synthesis-of-shinl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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